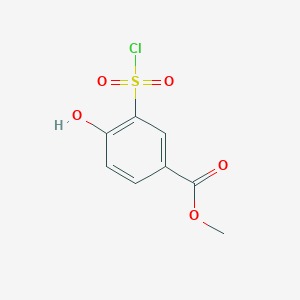
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 4-hydroxybenzoate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Reaction Setup: Methyl 4-hydroxybenzoate is dissolved in an inert solvent such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Reaction Progress: The reaction mixture is stirred at room temperature for several hours to ensure complete chlorosulfonation.
Workup: The reaction mixture is quenched with ice-cold water, and the product is extracted using an organic solvent. The organic layer is dried and concentrated to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction: The compound can be reduced to form the corresponding sulfonamide using reducing agents like tin(II) chloride.
Hydrolysis: Hydrolysis of the chlorosulfonyl group in the presence of water or aqueous base yields the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like triethylamine.
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the chlorosulfonyl group.
Hydrolysis: Aqueous sodium hydroxide or water can be used to hydrolyze the chlorosulfonyl group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis of the chlorosulfonyl group.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfonyl-containing compounds, which are valuable in medicinal chemistry and material science.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl groups.
Industrial Applications: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)-4-hydroxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The hydroxyl group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-chlorosulfonylbenzoate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Methyl 3-(chlorosulfonyl)benzoate: Lacks the hydroxyl group at the 4-position, affecting its chemical behavior.
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, leading to variations in its chemical properties and applications.
The presence of the hydroxyl group in this compound imparts unique reactivity and binding characteristics, making it a valuable compound in various chemical and biological contexts.
Properties
Molecular Formula |
C8H7ClO5S |
|---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-4-hydroxybenzoate |
InChI |
InChI=1S/C8H7ClO5S/c1-14-8(11)5-2-3-6(10)7(4-5)15(9,12)13/h2-4,10H,1H3 |
InChI Key |
YZJQKPHPSJCQIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





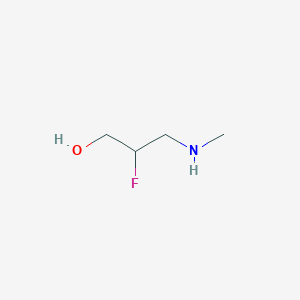
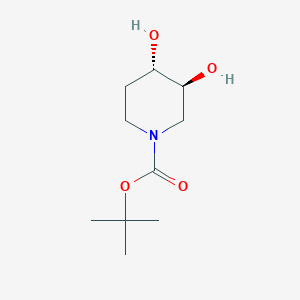

![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
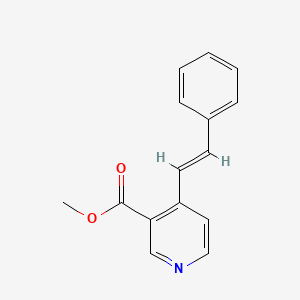
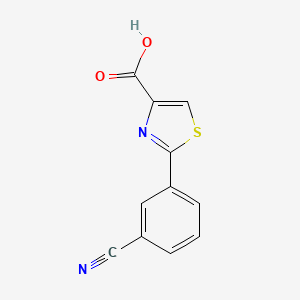
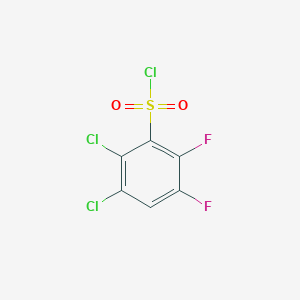
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
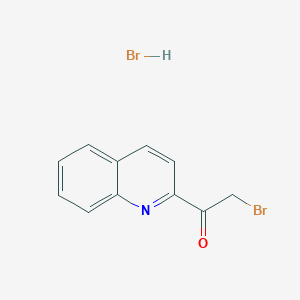
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)

